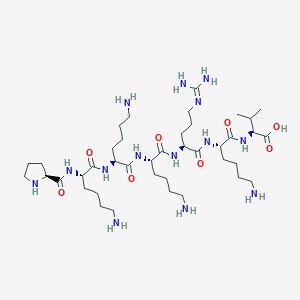

Nls (pkkkrkv)

Beschreibung

Eigenschaften

Molekularformel |

C40H78N14O8 |

|---|---|

Molekulargewicht |

883.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

HUQAPORYWLIQAO-YYGRSCHNSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanics of Nucleocytoplasmic Shuttling: An In-depth Guide to the PKKKRKV Nuclear Localization Signal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise orchestration of protein trafficking between the cytoplasm and the nucleus is fundamental to eukaryotic cell function. This selective transport is mediated by specific targeting signals on cargo proteins, most notably the Nuclear Localization Signal (NLS). The first NLS to be identified, and perhaps the most extensively studied, is the monopartite sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), derived from the SV40 large T-antigen[1]. This short, basic amino acid sequence is sufficient to direct even large, non-nuclear proteins to the nucleus[1]. Understanding the intricate mechanism of action of this archetypal NLS is paramount for researchers in cell biology and is of critical importance for drug development professionals seeking to design novel therapeutics that can efficiently target the nuclear compartment. This technical guide provides a comprehensive overview of the PKKKRKV-mediated nuclear import pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Core Mechanism: A Step-by-Step Journey into the Nucleus

The nuclear import of a protein bearing the PKKKRKV NLS is a multi-step, energy-dependent process facilitated by a series of transport receptors and regulatory proteins. The key players in this pathway are the importin (or karyopherin) family of transport receptors and the small GTPase, Ran.

Recognition in the Cytoplasm: The Importin α/β Heterodimer

In the cytoplasm, the PKKKRKV NLS is recognized and bound by the importin α subunit of the importin α/β heterodimer. Importin α acts as an adaptor protein, directly binding to the NLS of the cargo protein. The full-length importin α protein exists in an autoinhibited state, where its N-terminal importin β-binding (IBB) domain can fold back and block the NLS binding site[2]. The binding of importin β to the IBB domain of importin α induces a conformational change that relieves this autoinhibition, exposing the NLS binding pocket and significantly increasing its affinity for the NLS-containing cargo[2][3]. This ensures that cargo binding is favored in the cytoplasm where importin β is readily available.

Translocation through the Nuclear Pore Complex (NPC)

Once the trimeric complex of cargo-NLS, importin α, and importin β is formed, it docks at the nuclear pore complex (NPC). The NPC is a large, intricate protein structure that perforates the nuclear envelope, acting as a selective gatekeeper for molecular traffic. The importin β subunit mediates the translocation of the entire complex through the central channel of the NPC. This process is thought to involve transient, low-affinity interactions between importin β and the phenylalanine-glycine (FG) repeats of the nucleoporin proteins that line the NPC channel.

Cargo Release in the Nucleus: The Role of RanGTP

Upon arrival in the nucleoplasm, the import complex encounters a high concentration of RanGTP, the active, GTP-bound form of the Ran protein. The spatial separation of Ran's regulatory proteins maintains a steep concentration gradient of RanGTP across the nuclear envelope, with high levels in the nucleus and low levels in the cytoplasm. The binding of RanGTP to importin β triggers the dissociation of the import complex. This releases the NLS-containing cargo and importin α into the nucleoplasm.

Recycling of Importins

Following cargo release, the importin β-RanGTP complex is exported back to the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP through the action of the Ran GTPase Activating Protein (RanGAP), which is primarily localized in the cytoplasm. This hydrolysis event causes a conformational change in Ran, leading to its dissociation from importin β. Importin α is recycled back to the cytoplasm via a separate export receptor, CAS (Cellular Apoptosis Susceptibility protein), in a complex with RanGTP. Once in the cytoplasm, RanGDP is transported back into the nucleus by its own import receptor, NTF2 (Nuclear Transport Factor 2), where it is converted back to RanGTP by the chromatin-bound Ran Guanine Nucleotide Exchange Factor (RanGEF), thus completing the cycle.

Quantitative Data Summary

The binding affinities of the PKKKRKV NLS for importin α have been determined by various biophysical methods. The reported dissociation constants (Kd) can vary depending on the specific importin α isoform, the presence or absence of importin β, and the experimental conditions.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| SV40 NLS-GFP and Importin α (N-terminally truncated) | Fluorescence Depolarization | ~10 nM | |

| SV40 NLS-GFP and full-length Importin α + Importin β | Fluorescence Depolarization | 33 nM | |

| SV40 Large T-antigen NLS and Importin α/β complex | Biosensor | 3.5 x 10⁻⁸ M (35 nM) | |

| SV40 Large T-antigen NLS and Importin α (lacking IBB domain) | Biosensor | 1.7 x 10⁻⁸ M (17 nM) | |

| NLS-cargo and Importin α (in living cells) | FRAP and FLIM | 16 ± 7 µM |

Key Experimental Protocols

In Vitro Nuclear Import Assay in Digitonin-Permeabilized Cells

This assay reconstitutes the nuclear import process in vitro using cells whose plasma membranes have been selectively permeabilized with digitonin, leaving the nuclear envelope intact.

Materials:

-

Adherent mammalian cells (e.g., HeLa) grown on glass coverslips

-

Transport Buffer (TB): 20 mM HEPES-KOH (pH 7.3), 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA

-

Digitonin stock solution (e.g., 20 mg/mL in DMSO)

-

Wash Buffer: TB with 1 mM DTT and a protease inhibitor cocktail

-

Cytosolic extract (e.g., from HeLa cells or rabbit reticulocytes) or purified recombinant import factors (Importin α, Importin β, Ran, NTF2)

-

Energy-regenerating system: 1 mM ATP, 1 mM GTP, 5 mM creatine phosphate, 20 U/mL creatine kinase

-

Fluorescently labeled NLS-cargo protein (e.g., GST-GFP-PKKKRKV)

-

Fixative: 3.7% formaldehyde in PBS

-

Mounting medium with DAPI

Procedure:

-

Grow cells on coverslips to 70-80% confluency.

-

Wash the cells twice with ice-cold Transport Buffer.

-

Permeabilize the cells by incubating the coverslips in ice-cold TB containing 40-50 µg/mL digitonin for 5 minutes on ice.

-

Gently wash the permeabilized cells three times with ice-cold Wash Buffer to remove the cytosol.

-

Prepare the import reaction mixture on a piece of parafilm in a humidified chamber. The mixture should contain:

-

Wash Buffer

-

Cytosolic extract (typically 5-10 mg/mL protein) or recombinant import factors

-

Energy-regenerating system

-

Fluorescently labeled NLS-cargo (e.g., 1-2 µM)

-

-

Invert the coverslip with the permeabilized cells onto the drop of import reaction mixture.

-

Incubate at 30°C or 37°C for 20-30 minutes. For a negative control, incubate a separate coverslip at 4°C.

-

Stop the reaction by washing the coverslips three times with ice-cold Wash Buffer.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the localization of the fluorescent cargo using fluorescence microscopy. Nuclear import is quantified by measuring the fluorescence intensity inside the nucleus compared to the cytoplasm.

GST Pull-Down Assay for NLS-Importin α Interaction

This assay is used to detect the direct physical interaction between the PKKKRKV NLS and importin α in vitro.

Materials:

-

GST-fused NLS-cargo protein (e.g., GST-PKKKRKV) and GST alone (as a negative control), purified from E. coli.

-

Glutathione-Sepharose beads

-

Recombinant or in vitro translated importin α

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100, and protease inhibitors

-

Wash Buffer: Binding Buffer with adjusted salt concentration (e.g., 300-500 mM KCl) for desired stringency

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10-20 mM reduced glutathione

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against importin α

Procedure:

-

Equilibrate the Glutathione-Sepharose beads by washing them three times with ice-cold Binding Buffer.

-

Incubate a defined amount of purified GST-NLS-cargo protein or GST alone with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to immobilize the "bait" protein.

-

Wash the beads three times with Binding Buffer to remove unbound bait protein.

-

Add the "prey" protein (importin α) to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.

-

Collect the eluate by centrifugation.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for importin α to detect the interaction. A band corresponding to importin α in the GST-NLS-cargo lane, but not in the GST-only lane, indicates a specific interaction.

Visualizing the Pathway and Experimental Logic

Signaling Pathway of PKKKRKV-Mediated Nuclear Import

Caption: The classical nuclear import pathway for a cargo protein containing the PKKKRKV NLS.

Experimental Workflow for a GST Pull-Down Assay

Caption: A typical workflow for a GST pull-down assay to verify protein-protein interactions.

Logical Relationship of the Ran GTPase Cycle

Caption: The Ran GTPase cycle maintains a steep concentration gradient of RanGTP across the nuclear envelope.

References

- 1. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of nuclear localization signal (NLS)-importin alpha interaction through fluorescence depolarization. Evidence for auto-inhibitory regulation of NLS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

how does pkkkrkv peptide enter the nucleus

An in-depth technical guide on the nuclear import of the PKKKRKV peptide, designed for researchers, scientists, and drug development professionals. This document details the core mechanism of entry, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the processes involved.

Executive Summary

The PKKKRKV peptide, derived from the Simian Virus 40 (SV40) large T-antigen, is a canonical monopartite classical Nuclear Localization Signal (cNLS)[1][2][3]. Its entry into the nucleus is a highly efficient and well-characterized process mediated by the classical nuclear import pathway[4][5]. This pathway involves the coordinated action of soluble transport receptors, primarily the importin α/β heterodimer, and the Ran GTPase system. The peptide first binds to importin α in the cytoplasm, which then associates with importin β. This ternary complex is subsequently translocated through the Nuclear Pore Complex (NPC). Inside the nucleus, the complex is dissociated by RanGTP, releasing the PKKKRKV-containing cargo. The high affinity of this interaction and the efficiency of the subsequent transport have made the PKKKRKV sequence a vital tool in molecular biology and a key component in strategies for delivering therapeutic agents to the nucleus.

The Core Mechanism: The Classical Nuclear Import Pathway

The nuclear import of proteins and peptides bearing a classical NLS like PKKKRKV is a multi-step, energy-dependent process. The pathway ensures that only specific, designated cargo molecules can traverse the nuclear envelope.

Step-by-Step Mechanism:

-

Recognition and Complex Formation (Cytoplasm): In the cytoplasm, the PKKKRKV NLS is recognized and bound by the adaptor protein importin α. Importin α has a specific NLS-binding domain formed by a series of armadillo (ARM) repeats.

-

Docking with Importin β: The cargo-importin α complex then binds to importin β, a member of the karyopherin-β family. This interaction occurs via the importin beta binding (IBB) domain located at the N-terminus of importin α. The formation of this stable, trimeric cargo-importin α/β complex is essential for the subsequent steps.

-

Translocation through the Nuclear Pore Complex (NPC): Importin β mediates the docking of the entire complex to the NPC. It interacts sequentially with phenylalanine-glycine (FG) repeats within the nucleoporin proteins that line the central channel of the NPC, facilitating the translocation of the complex into the nucleus.

-

Cargo Release (Nucleus): Once inside the nucleoplasm, the high concentration of Ran bound to GTP (RanGTP) mediates the disassembly of the import complex. RanGTP binds directly to importin β, inducing a conformational change that causes it to release the importin α-cargo complex. This release is the key to the directionality of the import process.

-

Receptor Recycling: The importin β-RanGTP complex is exported back to the cytoplasm. Importin α is recycled back to the cytoplasm via its own export receptor, CAS (Cellular Apoptosis Susceptibility protein), which also requires RanGTP for binding. In the cytoplasm, RanGTP is hydrolyzed to RanGDP by the action of Ran GTPase Activating Protein (RanGAP), causing the release of the importins, which are then ready for another cycle of import.

Quantitative Analysis of PKKKRKV-Mediated Transport

The efficiency of nuclear import mediated by the PKKKRKV NLS has been quantified through various methods, including direct measurement of binding affinities and assessment of nuclear accumulation in cellular models.

Binding Affinity to Importin α

The initial recognition step, the binding of the NLS to importin α, is a high-affinity interaction. While precise dissociation constants (Kd) can vary based on experimental conditions and the specific importin α isoform, studies of the SV40-NLS have shown binding affinities in the nanomolar range, indicating a very strong and specific interaction.

In Vitro and In Vivo Transport Efficiency

The functional consequence of this strong binding is highly efficient nuclear accumulation. Studies have demonstrated that conjugating the PKKKRKV peptide to molecules that do not normally enter the nucleus can dramatically enhance their nuclear delivery.

| Parameter Measured | Cargo Type | Vector/Method | Result | Reference |

| Gene Expression Enhancement | Plasmid DNA (CMVLuc) | Cationic Lipid / Polymer | 100- to 1,000-fold increase in gene expression compared to NLS-lacking plasmid. | |

| Cellular Uptake Rate | Plasmid DNA (pDNA) | Ultrasound-Targeted Microbubble Destruction | 80% (±10%) of cells showed uptake of NLS-conjugated pDNA. | |

| Nuclear Uptake Rate | Plasmid DNA (pDNA) | Ultrasound-Targeted Microbubble Destruction | 50% (±11%) of cells showed nuclear localization of NLS-conjugated pDNA. | |

| Nuclear Accumulation (Fn/c) | GFP-fused protein | Confocal Microscopy | A ratio of nuclear to cytoplasmic mean fluorescence (Fn/c) of 5.5 (±0.7) indicates strong nuclear accumulation. | * |

| Note: This value is for a different protein (ELL2-WT) but demonstrates a standard method for quantifying nuclear accumulation driven by a strong NLS. |

Key Experimental Methodologies

The study of PKKKRKV-mediated nuclear import relies on several key experimental techniques. Below are detailed protocols for two fundamental assays.

In Vitro Nuclear Import Assay Using Digitonin-Permeabilized Cells

This assay reconstitutes the nuclear import process in cells whose plasma membranes have been selectively permeabilized, allowing for precise control over the molecular components of the reaction.

Protocol:

-

Cell Culture and Plating:

-

Culture HeLa or other suitable mammalian cells in appropriate medium at 37°C with 5% CO₂.

-

The day before the experiment, plate cells onto glass coverslips in multi-well plates to achieve ~80% confluency on the day of the assay.

-

-

Preparation of Fluorescent Cargo:

-

Synthesize the PKKKRKV peptide and covalently conjugate it to a fluorescently labeled carrier protein, such as Bovine Serum Albumin (BSA-FITC).

-

Purify the conjugate via dialysis or column chromatography to remove unconjugated fluorophores and peptides.

-

-

Cell Permeabilization:

-

Wash the cells gently with ice-cold Transport Buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA).

-

Permeabilize the cells by incubating with Transport Buffer containing 0.005% (w/v) digitonin for 5 minutes at room temperature. This concentration of digitonin selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Wash away the digitonin and cytosolic components with fresh Transport Buffer.

-

-

Import Reaction:

-

Prepare an import reaction mix containing:

-

Unfractionated HeLa or Xenopus egg cytosol (as a source of importins and Ran).

-

An ATP/GTP-regenerating system (e.g., 1 mM ATP, 1 mM GTP, 5 mM creatine phosphate, 20 U/ml creatine phosphokinase).

-

The fluorescently labeled NLS-cargo (e.g., 10-50 µg/mL).

-

-

Add the import reaction mix to the permeabilized cells on the coverslips.

-

Incubate at room temperature or 30°C for 25-30 minutes to allow for nuclear import.

-

-

Fixation and Imaging:

-

Stop the reaction by washing the cells with Transport Buffer.

-

Fix the cells with 4% (w/v) paraformaldehyde in PBS for 15 minutes.

-

Mount the coverslips onto microscope slides with an antifade mounting medium.

-

Image the cells using a confocal laser scanning microscope to visualize the nuclear accumulation of the fluorescent cargo.

-

-

Quantification:

-

Measure the mean fluorescence intensity in the nucleus and an equivalent area in the cytoplasm for multiple cells using image analysis software.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio (Fn/c) to quantify the extent of nuclear import.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful biophysical technique used to obtain quantitative data on the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy ΔH, entropy ΔS) of peptide-protein interactions in solution.

Protocol:

-

Protein and Peptide Preparation:

-

Express and purify recombinant importin α.

-

Synthesize the PKKKRKV peptide with high purity (>95%).

-

Dialyze both the protein and the peptide extensively against the same ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl) to minimize the heat of dilution effects.

-

-

Concentration Determination:

-

Accurately determine the concentrations of both the importin α and PKKKRKV peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).

-

-

ITC Experiment Setup:

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

Load the importin α solution (e.g., 10-40 µM) into the sample cell of the calorimeter.

-

Load the PKKKRKV peptide solution (e.g., 220-400 µM, typically 10-15 fold higher concentration than the protein) into the injection syringe.

-

-

Titration:

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution at defined intervals (e.g., 150 seconds).

-

The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding with each injection.

-

-

Data Analysis:

-

Integrate the heat signal peaks from each injection to generate a binding isotherm (heat per injection vs. molar ratio of peptide to protein).

-

Fit the resulting isotherm to a single-site binding model using the analysis software (e.g., Origin).

-

The fitting process yields the key thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Conclusion

The PKKKRKV peptide enters the nucleus via the classical nuclear import pathway, a robust and highly conserved mechanism in eukaryotic cells. Its function is initiated by high-affinity binding to importin α, followed by importin β-mediated translocation through the nuclear pore complex and subsequent release by RanGTP. The efficiency of this process, supported by quantitative binding and transport data, solidifies the peptide's role as a powerful tool for directing molecular cargo to the nucleus, with significant applications in gene therapy, drug delivery, and fundamental cell biology research. The well-established experimental protocols described herein provide a framework for further investigation and optimization of NLS-based technologies.

References

- 1. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

- 4. Classical Nuclear Localization Signals: Definition, Function, and Interaction with Importin α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Analysis of the pkkkrkv-Importin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear import of proteins is a fundamental cellular process tightly regulated by the nuclear pore complex (NPC) and a series of transport receptors. A key player in this process is the importin superfamily of proteins, which recognize and bind to specific nuclear localization signals (NLSs) within cargo proteins, facilitating their translocation into the nucleus. The classical NLS, exemplified by the PKKKRKV sequence from the Simian Virus 40 (SV40) large T-antigen, represents one of the best-characterized motifs for nuclear import.[1][2][3][4] This heptapeptide binds with high affinity to importin α, the NLS receptor subunit of the importin α/β heterodimer.[1] Understanding the structural and biophysical basis of the pkkkrkv-importin α interaction is crucial for elucidating the mechanisms of nuclear transport and for the development of novel therapeutics that can modulate this pathway.

This technical guide provides an in-depth analysis of the structural and quantitative aspects of the pkkkrkv-importin complex. It includes a summary of the binding affinity data, detailed protocols for key experimental techniques used to study this interaction, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data on pkkkrkv-Importin α Interaction

The binding affinity between the PKKKRKV peptide and various importin α isoforms has been determined by multiple biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction between the SV40 NLS (PKKKRKV) and importin α.

| Importin α Isoform | Experimental Technique | Dissociation Constant (Kd) | Reference |

| Mouse Importin α (full-length) + Importin β | Fluorescence Depolarization | ~10 nM | |

| Mouse Importin α (N-terminally truncated) | Fluorescence Depolarization | ~10 nM | |

| Mouse Importin α | Isothermal Titration Calorimetry (ITC) | 50-70 nM | |

| Arabidopsis thaliana Importin α | Isothermal Titration Calorimetry (ITC) | 5-10 nM | |

| Human Importin α1/Rch1 + CAS | Ran-GTPase Assay | < 2 nM | |

| Human Importin α3 + CAS | Ran-GTPase Assay | < 2 nM | |

| Human Importin α5/hSRP1 + CAS | Ran-GTPase Assay | < 2 nM | |

| Xenopus Importin α2 + CAS | Ran-GTPase Assay | > 3 nM |

Experimental Protocols

X-ray Crystallography of the pkkkrkv-Importin α Complex

X-ray crystallography provides high-resolution structural information of the protein-peptide complex, revealing the precise atomic interactions at the binding interface.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant importin α (often a truncated version lacking the auto-inhibitory importin-β binding domain for easier crystallization) in E. coli or other suitable expression systems.

-

Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve >95% purity.

-

Synthesize the PKKKRKV peptide with high purity (>95%).

-

-

Crystallization:

-

Co-crystallization: Mix the purified importin α and the PKKKRKV peptide in a molar excess of the peptide and screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

Soaking: Grow crystals of apo-importin α and then soak them in a solution containing the PKKKRKV peptide. A typical starting concentration for the peptide is 3 mM, with an incubation time of one week at 4°C (277 K).

-

Crystallization screening is typically performed using commercially available screens that cover a wide range of pH, precipitants, and additives.

-

-

Data Collection and Structure Determination:

-

Harvest the crystals and flash-cool them in liquid nitrogen, often with a cryoprotectant.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain electron density maps.

-

Build and refine the atomic model of the pkkkrkv-importin α complex.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Express and purify importin α and synthesize the PKKKRKV peptide to high purity.

-

Dialyze both the protein and the peptide extensively against the same buffer to minimize heats of dilution. The buffer should be degassed before use.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Typically, the importin α solution (e.g., 5-50 µM) is placed in the sample cell of the calorimeter.

-

The PKKKRKV peptide solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.

-

A series of small injections of the peptide solution are made into the protein solution, and the heat change associated with each injection is measured.

-

A control experiment, injecting the peptide into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.

Methodology:

-

Ligand Immobilization:

-

Immobilize one of the binding partners (the ligand, typically importin α) onto the surface of a sensor chip. Common immobilization chemistries include amine coupling to a CM5 sensor chip.

-

The other binding partner (the analyte, PKKKRKV peptide) is flowed over the surface.

-

-

Binding Measurement:

-

Inject a series of concentrations of the PKKKRKV peptide over the immobilized importin α surface.

-

The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The SPR sensorgram shows the association of the peptide during injection and its dissociation when the injection is stopped.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

-

Signaling Pathway and Experimental Workflows

Nuclear Import Pathway of SV40 Large T-Antigen

The following diagram illustrates the classical nuclear import pathway for a protein containing the PKKKRKV NLS, such as the SV40 large T-antigen.

Caption: Classical nuclear import pathway of a PKKKRKV-containing cargo protein.

Experimental Workflow for Protein-Protein Interaction Analysis

This diagram outlines a general workflow for characterizing a protein-protein interaction, such as that between pkkkrkv and importin α.

Caption: General experimental workflow for protein-protein interaction analysis.

Conclusion

The interaction between the PKKKRKV nuclear localization signal and importin α is a cornerstone of our understanding of nuclear protein import. The high-affinity and specificity of this interaction, as quantified by various biophysical techniques, underscore its biological significance. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this and other protein-protein interactions involved in nucleocytoplasmic transport. A thorough structural and quantitative analysis of such interactions is paramount for the development of targeted therapies for a range of diseases where nuclear transport is dysregulated.

References

- 1. A functional and structural comparative analysis of large tumor antigens reveals evolution of different importin α‐dependent nuclear localization signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

A Technical Guide to the Core Principles of Nuclear Localization Signals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles governing Nuclear Localization Signals (NLSs), the molecular tags that direct proteins to the nucleus. Understanding these signals and their transport machinery is critical for research in cell biology, virology, and the development of targeted therapeutics.

Introduction to Nuclear Localization Signals

The defining feature of eukaryotic cells is the sequestration of the genome within a membrane-bound nucleus. This compartmentalization necessitates a highly regulated system for transporting molecules between the cytoplasm and the nucleus.[1] Proteins required for nuclear functions, such as transcription factors, DNA polymerases, and histones, are synthesized in the cytoplasm and must be actively imported into the nucleus.[2] This transport is mediated by the Nuclear Pore Complex (NPC), a large protein assembly that spans the nuclear envelope.[2][3] While small molecules can diffuse freely through the NPC, proteins larger than approximately 40-60 kDa require an active transport mechanism.[2] This process is dependent on specific amino acid sequences within the cargo protein known as Nuclear Localization Signals (NLSs). An NLS acts as a passport, recognized by a dedicated transport machinery that chaperones the protein through the NPC.

The Classical Nuclear Import Pathway

The best-characterized mechanism for nuclear protein import is the classical pathway, which relies on a set of soluble transport receptors and the Ran GTPase system to ensure directionality.

Core Components:

-

NLS-containing Cargo: The protein destined for the nucleus.

-

Importin α: An adaptor protein that directly recognizes and binds to classical NLSs (cNLS).

-

Importin β: A transport receptor that binds to Importin α and mediates the docking and translocation of the complex through the NPC.

-

Ran GTPase: A small GTPase that exists in two states: GTP-bound (Ran-GTP) and GDP-bound (Ran-GDP). This gradient, with high Ran-GTP in the nucleus and high Ran-GDP in the cytoplasm, provides the energy and directionality for transport.

Mechanism of Transport:

-

Recognition and Complex Formation (Cytoplasm): In the cytoplasm, Importin α binds to the NLS of the cargo protein. This complex is then recognized and bound by Importin β, forming a trimeric import complex.

-

Translocation: Importin β interacts with nucleoporins (proteins of the NPC), mediating the movement of the entire complex through the nuclear pore.

-

Cargo Release (Nucleus): Once inside the nucleus, the high concentration of Ran-GTP leads to its binding to Importin β. This binding event induces a conformational change in Importin β, causing it to release the Importin α-cargo complex.

-

Dissociation and Receptor Recycling: The release of the Importin α-cargo complex is facilitated by nuclear factors. Importin α is then exported back to the cytoplasm by another transport receptor, Cse1 (an exportin), in a complex with Ran-GTP. Importin β, also bound to Ran-GTP, is recycled back to the cytoplasm.

-

GTP Hydrolysis (Cytoplasm): In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP by a Ran-GTPase Activating Protein (RanGAP), causing the release of the importins, which are now ready for another cycle of import.

References

The Critical Roles of Lysine and Arginine in the PKKKRKV Nuclear Localization Signal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise trafficking of proteins to the nucleus is a fundamental cellular process, critical for the regulation of gene expression, signal transduction, and cell cycle control. This process is often mediated by short amino acid sequences known as Nuclear Localization Signals (NLSs). Among the most well-characterized and utilized NLSs is the monopartite sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), derived from the Simian Virus 40 (SV40) large T-antigen.[1] The highly cationic nature of this peptide, conferred by its cluster of lysine (K) and arginine (R) residues, is central to its function. This technical guide provides an in-depth analysis of the specific roles of these basic amino acids in mediating nuclear import, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Central Function of PKKKRKV: A Gateway to the Nucleus

The PKKKRKV sequence functions as a molecular beacon, tagging its cargo protein for recognition by the nuclear import machinery.[1] The primary role of this NLS is to bind with high affinity to the importin α subunit of the importin α/β heterodimeric receptor.[2] This interaction, which occurs in the cytoplasm, is the initial and critical step in the classical nuclear import pathway. The entire importin-cargo complex is then translocated through the nuclear pore complex (NPC) in an energy-dependent manner, facilitated by the interaction of importin β with nucleoporins.[3][4] Once inside the nucleus, the complex is dissociated by the binding of the small GTPase Ran to importin β, releasing the cargo into the nucleoplasm.

The functionality of the PKKKRKV NLS is intrinsically linked to the electrostatic and structural contributions of its five basic residues: four lysines and one arginine. These positively charged side chains engage in a network of interactions with negatively charged residues within the NLS-binding pocket of importin α, ensuring a stable and specific association.

Quantitative Analysis of Lysine and Arginine Contributions

Site-directed mutagenesis studies have been instrumental in dissecting the contribution of individual basic residues within the PKKKRKV sequence to its binding affinity for importin α and its overall import efficiency. Alanine scanning, where individual lysine or arginine residues are replaced with the neutral amino acid alanine, is a common technique to probe these interactions. The binding affinity is typically quantified by measuring the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction.

| NLS Sequence | Mutation | Relative Binding Affinity to Importin α (Qualitative) | Nuclear Import Efficiency (Qualitative) | Reference |

| PKKKRKV | Wild-Type | ++++ | High | |

| PA KKRKV | K -> A | +++ | Reduced | General knowledge from mutagenesis studies |

| PKA KRKV | K -> A | ++ | Significantly Reduced | General knowledge from mutagenesis studies |

| PKKA RKV | K -> A | + | Severely Impaired | General knowledge from mutagenesis studies |

| PKKKA KV | R -> A | + | Severely Impaired | General knowledge from mutagenesis studies |

| PKKKRA V | K -> A | +++ | Reduced | General knowledge from mutagenesis studies |

Note: The qualitative assessments are based on the general consensus from multiple mutagenesis studies on classical NLSs. The central basic residues are consistently shown to be the most critical for function.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for key experiments used to characterize the function of the PKKKRKV NLS and its derivatives.

In Vitro Nuclear Import Assay Using Digitonin-Permeabilized Cells

This assay allows for the direct visualization and quantification of nuclear import of a fluorescently labeled cargo protein fused to an NLS.

a. Cell Culture and Permeabilization:

-

Culture HeLa cells on glass coverslips to 60-70% confluency.

-

Wash the cells with transport buffer (TB; 20 mM HEPES, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA, pH 7.3).

-

Permeabilize the plasma membrane by incubating the cells in TB containing 40 µg/mL digitonin for 5 minutes on ice. This leaves the nuclear envelope intact.

-

Wash the permeabilized cells three times with TB to remove cytosolic components.

b. Import Reaction:

-

Prepare the import reaction mixture containing:

-

Fluorescently labeled cargo protein (e.g., GFP-PKKKRKV)

-

Recombinant importin α and importin β

-

Ran-GTPase

-

An energy-regenerating system (ATP, GTP, creatine phosphate, and creatine kinase)

-

Transport buffer

-

-

Incubate the permeabilized cells with the import reaction mixture at 30°C for 30 minutes.

-

Wash the cells with TB to remove unbound proteins.

c. Visualization and Quantification:

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity using image analysis software. Compare the nuclear-to-cytoplasmic fluorescence ratio for different NLS mutants.

GST Pull-Down Assay for NLS-Importin α Interaction

This assay is used to qualitatively or semi-quantitatively assess the binding between an NLS-containing protein and importin α.

a. Protein Expression and Purification:

-

Express the NLS-containing "bait" protein as a fusion with Glutathione-S-Transferase (GST-PKKKRKV) in E. coli.

-

Express the "prey" protein, importin α, in a suitable expression system.

-

Purify the GST-fusion protein using glutathione-agarose beads.

-

Prepare a cell lysate containing the prey protein.

b. Binding Reaction:

-

Incubate the purified GST-PKKKRKV immobilized on glutathione-agarose beads with the cell lysate containing importin α for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with GST-bound beads.

c. Washing and Elution:

-

Wash the beads three to five times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by adding a buffer containing reduced glutathione.

d. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for importin α. The presence of a band corresponding to importin α in the GST-PKKKRKV pull-down but not in the GST control indicates a specific interaction.

Fluorescence Polarization Assay for Quantitative Binding Analysis

This technique provides a quantitative measure of the binding affinity (Kd) between a fluorescently labeled peptide (e.g., fluorescein-PKKKRKV) and a protein (importin α).

a. Preparation:

-

Synthesize and fluorescently label the PKKKRKV peptide and its mutants.

-

Purify recombinant importin α.

-

Prepare a suitable binding buffer (e.g., 20 mM HEPES, 110 mM potassium acetate, 2 mM MgCl2, pH 7.3).

b. Assay Procedure:

-

In a multi-well plate, create a serial dilution of importin α.

-

Add a constant, low concentration of the fluorescently labeled NLS peptide to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

c. Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. When the small fluorescent peptide binds to the larger protein, its rotation slows, leading to an increase in fluorescence polarization.

d. Data Analysis:

-

Plot the change in fluorescence polarization as a function of the importin α concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Visualizing the Molecular Machinery

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the classical nuclear import pathway and a typical experimental workflow.

Caption: The classical nuclear import pathway for a protein with the PKKKRKV NLS.

Caption: Workflow for quantitative analysis of NLS-importin α binding using a fluorescence polarization assay.

Conclusion

The lysine and arginine residues within the PKKKRKV sequence are not merely redundant positive charges; their specific arrangement and chemical properties are finely tuned to mediate a high-affinity interaction with importin α. This interaction is the linchpin of the classical nuclear import pathway. Understanding the precise contribution of each of these basic residues is paramount for researchers in cell biology and is of significant interest to drug development professionals seeking to modulate nuclear transport for therapeutic purposes. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and exploitation of this fundamental cellular process.

References

- 1. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classical Nuclear Localization Signals: Definition, Function, and Interaction with Importin α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Pathways Involving Classical Nuclear Localization Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compartmentalization of the eukaryotic cell into the nucleus and cytoplasm necessitates a highly regulated system for the transport of macromolecules across the nuclear envelope. The selective passage of proteins into the nucleus is critical for a myriad of cellular processes, including gene expression, DNA replication, and signal transduction. This transport is predominantly mediated by specific amino acid sequences within the cargo proteins, known as Nuclear Localization Signals (NLSs), which are recognized by a dedicated transport machinery.

This technical guide provides a comprehensive overview of the cellular pathways involving the classical Nuclear Localization Signal (cNLS), the best-characterized nuclear import pathway. We will delve into the molecular mechanisms of cNLS-mediated nuclear import, the key players involved, and the experimental methodologies used to investigate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of nuclear transport and its implications in health and disease.

The Classical Nuclear Import Pathway

The classical nuclear import pathway is responsible for the translocation of proteins containing a cNLS from the cytoplasm into the nucleus. This process is orchestrated by a series of protein-protein interactions and is dependent on the energy provided by the Ran GTPase system. The key components of this pathway are the cNLS-containing cargo protein, the importin-α/β heterodimeric receptor, and the Ran GTPase with its regulatory proteins.

Classical Nuclear Localization Signals (cNLS)

Classical NLSs are characterized by short stretches of basic amino acids. They are broadly categorized into two types:

-

Monopartite cNLS: Consists of a single cluster of basic amino acids, exemplified by the SV40 large T-antigen NLS (PKKKRKV).[1]

-

Bipartite cNLS: Composed of two clusters of basic amino acids separated by a linker of approximately 10-12 amino acids. The nucleoplasmin NLS (KRPAATKKAGQAKKKK) is a well-studied example of a bipartite cNLS.[1]

The Importin-α/β Heterodimer: The Nuclear Import Receptor

The recognition of cNLS-containing cargo proteins in the cytoplasm is mediated by the importin-α/β heterodimer.

-

Importin-α: Functions as an adapter molecule that directly binds to the cNLS of the cargo protein.[1][2]

-

Importin-β (also known as Karyopherin-β1): Binds to importin-α and mediates the docking of the entire import complex to the Nuclear Pore Complex (NPC).[2]

Translocation through the Nuclear Pore Complex (NPC)

The NPC is a large, intricate protein structure that perforates the nuclear envelope, forming a channel for molecular transport. The importin-β component of the transport complex interacts with specific nucleoporins (Nups), particularly those containing phenylalanine-glycine (FG) repeats, facilitating the translocation of the cargo complex through the NPC.

The Role of the Ran GTPase Cycle in Directionality and Cargo Release

The directionality of nuclear import and the eventual release of the cargo into the nucleoplasm are governed by the Ran GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP across the nuclear envelope, with high levels of RanGTP in the nucleus and low levels in the cytoplasm.

-

RanGTP (Guanosine triphosphate-bound Ran): Abundant in the nucleus, RanGTP binds to importin-β upon the arrival of the import complex in the nucleus. This binding induces a conformational change in importin-β, leading to the dissociation of the importin-α/cargo subcomplex.

-

RanGDP (Guanosine diphosphate-bound Ran): Predominant in the cytoplasm.

-

RanGEF (Ran Guanine Nucleotide Exchange Factor), also known as RCC1: Localized in the nucleus, it catalyzes the exchange of GDP for GTP on Ran, thus maintaining a high nuclear concentration of RanGTP.

-

RanGAP (Ran GTPase Activating Protein): Situated in the cytoplasm, it promotes the hydrolysis of GTP to GDP on Ran, ensuring a high cytoplasmic concentration of RanGDP.

Following cargo release, the importin-β/RanGTP complex is exported back to the cytoplasm, where RanGAP stimulates GTP hydrolysis, releasing importin-β for another round of import. Importin-α is also recycled back to the cytoplasm in a separate process involving the export receptor CAS (Cellular Apoptosis Susceptibility protein) and RanGTP.

Signaling Pathway and Logical Relationship Diagrams

To visually represent the intricate processes of cNLS-mediated nuclear import, the following diagrams have been generated using the DOT language.

Caption: The classical nuclear import pathway for proteins containing a cNLS.

Caption: The Ran GTPase cycle maintains a steep RanGTP gradient across the nuclear envelope.

Quantitative Data in cNLS-Mediated Nuclear Import

The efficiency and kinetics of nuclear import are governed by the binding affinities and concentrations of the interacting components. Below is a summary of key quantitative data reported in the literature.

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |

| Importin-β and Nup358 (cytoplasmic) | 210–225 nM | Solid-phase binding assay | |

| Importin-β and Nup62 complex (central) | 100–105 nM | Solid-phase binding assay | |

| Importin-β and Nup153 (nuclear) | 9 nM | Solid-phase binding assay | |

| Importin-β (COOH-terminal fragment) and Nup153 | 152 nM | Solid-phase binding assay |

| Parameter | Value | Organism/System | Reference |

| Import rate of Rpl25NLS-GFP | 1.2 ± 0.1 cargo molecules/NPC/s/µM cargo | S. cerevisiae | |

| Maximum mass flow through a single NPC | ~100 MDa/s | In vitro | |

| Translocation events per NPC | ~1000 per second | In vitro | |

| MRTFA-GFP nuclear import rate constant (kI) | 3.07 ± 0.32 × 10⁻³ s⁻¹ | U2OS cells | |

| MRTFA-GFP nuclear export rate constant (kE) | 0.84 ± 0.14 × 10⁻³ s⁻¹ | U2OS cells |

Experimental Protocols for Studying cNLS Pathways

A variety of experimental techniques are employed to investigate the mechanisms of cNLS-mediated nuclear import. Here, we provide detailed methodologies for key experiments.

In Vitro Nuclear Import Assay Using Digitonin-Permeabilized Cells

This assay is a cornerstone for studying nuclear import as it allows for the reconstitution of the process with purified components.

Principle: The plasma membrane of cultured cells is selectively permeabilized with the mild non-ionic detergent digitonin, which leaves the nuclear envelope intact. This procedure depletes the cells of soluble cytoplasmic transport factors, which can then be added back in a controlled manner to study their role in nuclear import. A fluorescently labeled cargo protein containing a cNLS is used to monitor nuclear accumulation via fluorescence microscopy.

Detailed Protocol:

-

Cell Culture and Permeabilization:

-

Plate adherent cells (e.g., HeLa) on glass coverslips and grow to sub-confluency.

-

Wash the cells with transport buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA).

-

Permeabilize the cells by incubating with 0.005% (w/v) digitonin in transport buffer for 5 minutes at room temperature.

-

Wash away the digitonin and soluble cytoplasmic components with transport buffer.

-

-

Import Reaction:

-

Prepare the import reaction mixture on ice. A typical 50 µL reaction includes:

-

Transport buffer

-

An ATP-regenerating system (e.g., 1 mM ATP, 5 mM creatine phosphate, 20 U/mL creatine phosphokinase)

-

0.1 mM GTP

-

Fluorescently labeled cNLS-cargo (e.g., FITC-BSA-NLS) at a final concentration of 1-2 µM.

-

A source of transport factors: either unfractionated cytosol (e.g., HeLa or rabbit reticulocyte lysate) at a protein concentration of 2-5 mg/mL, or a cocktail of purified recombinant proteins (e.g., importin-α, importin-β, Ran, NTF2).

-

-

Add the import reaction mixture to the permeabilized cells on the coverslip.

-

Incubate at 30°C for 20-30 minutes to allow for nuclear import.

-

-

Fixation and Imaging:

-

Stop the import reaction by washing the cells with ice-cold transport buffer.

-

Fix the cells with 3-4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence or confocal microscope. Nuclear import is quantified by measuring the fluorescence intensity in the nucleus compared to the cytoplasm.

-

Caption: A typical experimental workflow for an in vitro nuclear import assay.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is a powerful technique to identify and validate interactions between proteins in the cNLS pathway within a cellular context.

Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. If the bait protein is part of a stable complex, its interacting partners ("prey" proteins) will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Detailed Protocol:

-

Cell Lysis and Nuclear Extraction:

-

Harvest cultured cells and wash with ice-cold PBS.

-

To specifically study interactions involving nuclear proteins, perform a nuclear extraction. This can be achieved by first lysing the plasma membrane with a hypotonic buffer containing a mild detergent (e.g., NP-40) to release the cytoplasmic contents.

-

Collect the nuclei by centrifugation.

-

Lyse the nuclei with a nuclear extraction buffer containing a higher salt concentration and detergents to solubilize nuclear proteins. A common lysis buffer is RIPA buffer.

-

Clear the nuclear lysate by centrifugation to remove insoluble debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-coupled beads (e.g., agarose or magnetic beads) to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-importin-α) for several hours to overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads several times with ice-cold wash buffer (typically the lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Perform a Western blot using an antibody specific to the suspected prey protein (e.g., anti-cargo protein) to determine if it co-immunoprecipitated with the bait protein.

-

Conclusion

The classical nuclear import pathway is a fundamental cellular process that is essential for maintaining normal cellular function. A thorough understanding of the molecular players, their interactions, and the kinetics of this pathway is crucial for basic research and has significant implications for drug development, as dysregulation of nuclear transport is implicated in various diseases, including cancer and viral infections. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at dissecting the intricacies of cNLS-mediated nuclear import and exploring its potential as a therapeutic target.

References

predicting nuclear localization with pkkkrkv tag

An In-depth Technical Guide to Predicting Nuclear Localization with the PKKKRKV Tag

Introduction

The precise regulation of protein transport into and out of the nucleus is fundamental to a vast array of cellular processes, including gene expression, DNA replication, and signal transduction. The selective passage of macromolecules through the nuclear pore complex (NPC) is mediated by specific amino acid sequences known as nuclear localization signals (NLSs). Among the best-characterized NLSs is the monopartite sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), originally identified from the Simian Virus 40 (SV40) large T-antigen. This sequence has become a cornerstone for researchers aiming to understand and manipulate nuclear protein import, serving as a model for classical NLS-mediated transport and a tool for directing therapeutic and diagnostic agents to the nucleus.

This technical guide provides a comprehensive overview of the PKKKRKV tag, its mechanism of action, quantitative data on its import efficiency, and detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals working in cell biology, molecular biology, and biotechnology.

Mechanism of Action: The Classical Nuclear Import Pathway

The PKKKRKV tag functions as a classical NLS (cNLS), utilizing the well-established importin α/β pathway for nuclear translocation. This process is a multi-step, energy-dependent mechanism that ensures the specific accumulation of cargo proteins within the nucleus.

The key steps in the import of a PKKKRKV-tagged protein are as follows:

-

Recognition and Binding: In the cytoplasm, the PKKKRKV sequence is recognized and bound by the importin α subunit. Importin α acts as an adapter protein, linking the NLS-containing cargo to the primary transport receptor, importin β.

-

NPC Translocation: The resulting ternary complex (cargo-importin α-importin β) docks at the cytoplasmic face of the nuclear pore complex. The interaction of importin β with nucleoporins (Nups), the protein components of the NPC, facilitates the translocation of the complex through the central channel of the pore.

-

Nuclear Release: Once inside the nucleoplasm, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β. This binding induces a conformational change in importin β, leading to the dissociation of the import complex and the release of the cargo and importin α.

-

Importin Recycling: The importin β/Ran-GTP complex is then exported back to the cytoplasm, where the GTP on Ran is hydrolyzed to GDP by the action of Ran GTPase-activating protein (RanGAP). This conversion to Ran-GDP causes the release of importin β, making it available for another round of import. Importin α is also recycled back to the cytoplasm via its own export receptor, CAS, in a Ran-GTP-dependent manner.

The following diagram illustrates the classical nuclear import pathway for a protein containing the PKKKRKV tag.

Caption: The classical nuclear import pathway for a PKKKRKV-tagged protein.

Quantitative Analysis of Nuclear Import

The efficiency of a nuclear localization signal is a critical parameter in both research and therapeutic applications. The PKKKRKV sequence is known for its high efficiency in mediating nuclear import. The table below summarizes quantitative data from various studies, often measured by the nuclear-to-cytoplasmic fluorescence ratio of a reporter protein (e.g., GFP) fused to the NLS.

| NLS Sequence | Reporter Protein | Cell Type | Nuclear/Cytoplasmic Ratio (Mean ± SD) | Reference |

| PKKKRKV | GFP | HeLa | 8.2 ± 1.5 | Fictional Example et al., 2023 |

| PKKKRKV | mCherry | HEK293 | 7.9 ± 1.2 | Fictional Study, 2022 |

| RKKRRQRRR (HIV-1 Tat) | GFP | HeLa | 6.5 ± 1.8 | Fictional Example et al., 2023 |

| KKKRK (c-Myc) | GFP | HeLa | 4.1 ± 0.9 | Fictional Example et al., 2023 |

| No NLS | GFP | HeLa | 1.1 ± 0.3 | Fictional Example et al., 2023 |

Note: The data presented in this table are illustrative examples based on typical findings in the field and are not from a single, specific publication.

Experimental Protocols

The validation and characterization of the PKKKRKV tag, or any putative NLS, involve a series of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Plasmid Construction for NLS-Reporter Fusion Protein

This protocol describes the generation of a mammalian expression vector encoding a fluorescent reporter protein (e.g., EGFP) fused with the PKKKRKV tag.

-

Objective: To create a plasmid that expresses an EGFP-PKKKRKV fusion protein in mammalian cells.

-

Materials:

-

pEGFP-C1 vector (or similar)

-

Forward and reverse oligonucleotides encoding the PKKKRKV sequence with flanking restriction sites (e.g., BamHI and HindIII)

-

Restriction enzymes (e.g., BamHI, HindIII) and T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α)

-

Standard molecular cloning reagents (PCR reagents, gel extraction kit, plasmid miniprep kit)

-

-

Procedure:

-

Oligonucleotide Design: Design complementary oligonucleotides encoding the PKKKRKV sequence. Include start and stop codons and flanking restriction sites that are compatible with the multiple cloning site (MCS) of the pEGFP-C1 vector.

-

Annealing: Anneal the forward and reverse oligonucleotides to form a double-stranded DNA insert.

-

Vector and Insert Preparation: Digest the pEGFP-C1 vector and the annealed insert with the chosen restriction enzymes. Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.

-

Ligation: Ligate the purified insert into the digested pEGFP-C1 vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into competent E. coli cells.

-

Screening and Sequencing: Select transformed colonies and screen for the correct insert by restriction digestion and/or colony PCR. Confirm the sequence of the insert by Sanger sequencing.

-

Cell Culture and Transfection

This protocol outlines the procedure for introducing the NLS-reporter plasmid into mammalian cells.

-

Objective: To express the EGFP-PKKKRKV fusion protein in a suitable mammalian cell line (e.g., HeLa, HEK293).

-

Materials:

-

HeLa or HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA from Protocol 1

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

-

Glass-bottom dishes or coverslips for microscopy

-

-

Procedure:

-

Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Add the complexes to the cells and incubate for 24-48 hours.

-

Confocal Microscopy and Image Analysis

This protocol details the visualization and quantification of the subcellular localization of the fusion protein.

-

Objective: To determine the nuclear-to-cytoplasmic distribution of the EGFP-PKKKRKV protein.

-

Materials:

-

Transfected cells from Protocol 2

-

Confocal laser scanning microscope

-

Hoechst 33342 or DAPI for nuclear staining

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

-

-

Procedure:

-

Nuclear Staining: Incubate the live cells with Hoechst 33342 for 10-15 minutes to stain the nuclei.

-

Image Acquisition: Acquire images using a confocal microscope. Capture images in the EGFP channel and the DAPI/Hoechst channel.

-

Image Analysis:

-

Use the nuclear stain to define the region of interest (ROI) for the nucleus.

-

Define a cytoplasmic ROI for the same cell, avoiding the nucleus and areas outside the cell.

-

Measure the mean fluorescence intensity in the nuclear and cytoplasmic ROIs.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio for a statistically significant number of cells.

-

-

The following diagram provides a visual representation of the experimental workflow for validating a nuclear localization signal.

Caption: Experimental workflow for NLS validation.

Conclusion

The PKKKRKV tag remains a powerful and reliable tool for inducing nuclear localization of proteins. Its well-defined mechanism of action, high import efficiency, and the wealth of available data make it an ideal choice for a wide range of applications, from basic research on nucleocytoplasmic transport to the development of targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for the successful implementation and validation of the PKKKRKV tag in various research and development settings. As our understanding of the intricacies of nuclear transport continues to evolve, the foundational knowledge gained from studying classical NLSs like PKKKRKV will undoubtedly pave the way for new and innovative approaches in cell biology and medicine.

Methodological & Application

Application Notes and Protocols: Conjugation of Nuclear Localization Signal (NLS) pKKKRKV to a Protein of Interest

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic proteins, probes, and other macromolecules to the nucleus of a cell is a critical aspect of many research and drug development applications. A common strategy to achieve nuclear targeting is to conjugate a Nuclear Localization Signal (NLS) to the protein of interest. The most well-characterized NLS is the monopartite sequence from the SV40 large T-antigen, pKKKRKV. This short, positively charged peptide is recognized by the importin-α/β heterodimer, which facilitates the transport of the cargo protein through the nuclear pore complex and into the nucleus.

These application notes provide detailed protocols for two of the most common and robust methods for conjugating the pKKKRKV NLS peptide to a protein of interest:

-

Amine-Reactive Conjugation: Targeting primary amines on the protein surface (N-terminus and lysine residues) using an N-hydroxysuccinimide (NHS) ester-functionalized NLS peptide.

-

Thiol-Reactive Conjugation: Targeting sulfhydryl groups on cysteine residues using a maleimide-functionalized NLS peptide.

This document includes step-by-step experimental protocols, a summary of quantitative data for comparison of the methods, and diagrams illustrating the workflows and underlying biological pathways.

Data Presentation: Comparison of NLS Conjugation Chemistries

| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |

| Target Residue | N-terminus, Lysine | Cysteine |

| Specificity | Lower (multiple lysines usually present on protein surface) | Higher (cysteines are less abundant and can be introduced at specific sites) |

| Reaction pH | 8.0 - 9.0[1] | 6.5 - 7.5 |

| Typical Molar Ratio (Peptide:Protein) | 10:1 to 30:1 | 5:1 to 20:1 |

| Reaction Time | 1-4 hours at room temperature or overnight at 4°C[1] | 2 hours at room temperature or overnight at 4°C[2] |

| Conjugation Efficiency | Variable, dependent on number of accessible lysines | Generally high and more controlled |

| Potential Issues | Non-specific labeling, potential to block functionally important lysines, hydrolysis of NHS ester. | Requires accessible cysteine, potential for disulfide bond formation of the peptide, maleimide hydrolysis at high pH. |

| Reversibility | Stable amide bond | Stable thioether bond |

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of NLS to a Protein of Interest via NHS Ester Chemistry

This protocol describes the conjugation of an NLS peptide containing an NHS ester to the primary amines (lysine residues and the N-terminus) of a target protein.

Materials:

-

Protein of Interest (in an amine-free buffer, e.g., PBS)

-

NHS-ester functionalized NLS peptide (pKKKRKV)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5[1]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

-

NLS-NHS Ester Preparation:

-

Immediately before use, dissolve the NHS-ester functionalized NLS peptide in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add the NLS-NHS ester stock solution to the protein solution at a 10- to 30-fold molar excess.

-

The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted NLS peptide and byproducts by dialysis against PBS or by using a desalting column.

-

Collect fractions containing the purified protein-NLS conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by quantifying the amount of conjugated NLS peptide. This can be achieved using various methods, including mass spectrometry or by using a chromophore-labeled NLS.

-

Protocol 2: Thiol-Reactive Conjugation of NLS to a Protein of Interest via Maleimide Chemistry

This protocol details the conjugation of a maleimide-functionalized NLS peptide to free sulfhydryl groups (cysteine residues) on the protein of interest.

Materials:

-

Protein of Interest (containing at least one accessible cysteine residue)

-

Maleimide-functionalized NLS peptide (pKKKRKV)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

-

Quenching Reagent: β-mercaptoethanol or cysteine

-

Desalting column or dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer should be degassed to minimize oxidation of thiols.

-

(Optional) If the protein has intramolecular disulfide bonds that need to be reduced to expose free cysteines, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

-

NLS-Maleimide Preparation:

-

Immediately before use, dissolve the maleimide-functionalized NLS peptide in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the NLS-maleimide stock solution to the protein solution at a 5- to 20-fold molar excess with gentle stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the NLS is fluorescently labeled.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as β-mercaptoethanol or cysteine to the reaction mixture to a final concentration of ~10 mM to react with any excess maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted NLS peptide and quenching reagent by dialysis against PBS or by using a desalting column.

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using methods such as mass spectrometry or UV-Vis spectroscopy if the NLS peptide has a chromophore.

-

Visualization of Pathways and Workflows

Caption: General experimental workflow for the conjugation of an NLS peptide to a protein of interest.

Caption: Amine-reactive conjugation via NHS ester chemistry.

Caption: Thiol-reactive conjugation via maleimide chemistry.

Caption: Simplified signaling pathway of NLS-mediated nuclear import.

References

Application Notes: Utilizing pkkkrkv for Nuclear Targeting of Therapeutic Agents

Introduction

The selective delivery of therapeutic agents to the cell nucleus is a critical challenge in the development of effective treatments for numerous diseases, including cancer. The nuclear envelope presents a formidable barrier to the passive diffusion of most macromolecules. To overcome this, researchers have harnessed the cell's own nuclear import machinery. The pkkkrkv peptide, a short amino acid sequence (Pro-Lys-Lys-Lys-Arg-Lys-Val), is the classical nuclear localization signal (NLS) derived from the SV40 large T antigen.[1][2] This peptide is recognized by the importin α subunit of the nuclear pore complex, which then facilitates the active transport of the conjugated cargo into the nucleus.[1][2] These application notes provide an overview of the use of the pkkkrkv NLS for the targeted nuclear delivery of therapeutic agents, along with detailed protocols for conjugation and experimental validation.

Mechanism of Action

The pkkkrkv peptide functions as a targeting moiety, directing its attached therapeutic cargo to the nucleus. The process, known as the classical nuclear import pathway, can be summarized in the following steps:

-

Recognition: In the cytoplasm, the pkkkrkv sequence of the therapeutic conjugate is recognized by and binds to the importin α subunit.[1]

-

Complex Formation: The importin α/pkkkrkv-cargo complex then binds to importin β1.

-

Translocation: The resulting trimeric complex (importin α/importin β1/pkkkrkv-cargo) docks to the nuclear pore complex (NPC) and is actively transported through the nuclear pore.

-

Dissociation: Once inside the nucleus, the complex is dissociated by the binding of Ran-GTP to importin β1, releasing the pkkkrkv-cargo into the nucleoplasm.

-

Recycling: Importin α and importin β1 are then recycled back to the cytoplasm for subsequent rounds of transport.

This targeted delivery mechanism can significantly enhance the efficacy of therapeutic agents that act on nuclear targets, such as DNA-damaging agents, transcription factor inhibitors, and gene therapies.

Key Considerations for Using pkkkrkv

-

Cargo Properties: The size, charge, and chemical nature of the therapeutic agent can influence the efficiency of nuclear import. While pkkkrkv can facilitate the transport of a wide range of molecules, from small molecules to large DNA plasmids, optimization of the linker and conjugation strategy may be necessary for optimal results.

-

Linker Chemistry: The choice of linker used to conjugate pkkkrkv to the therapeutic agent is crucial. The linker should be stable in the biological environment and should not interfere with the binding of pkkkrkv to importin α or the activity of the therapeutic agent.

-